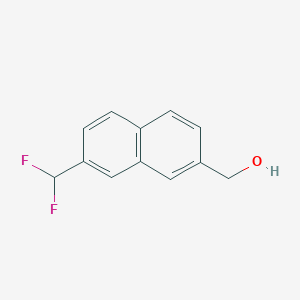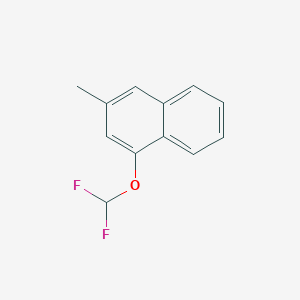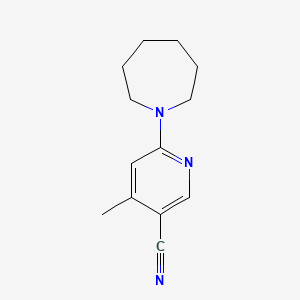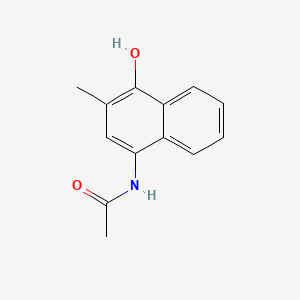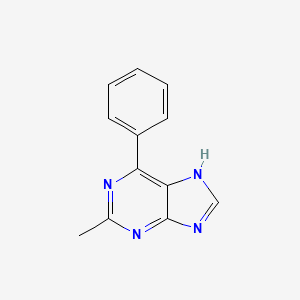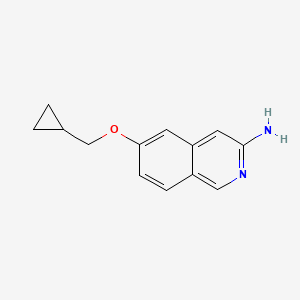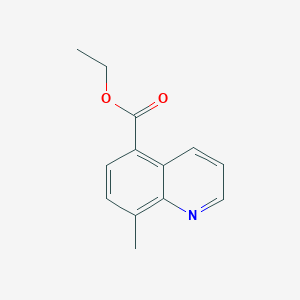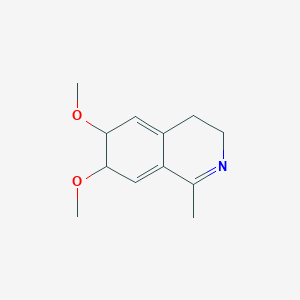
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is known for its unique structure, which includes two methoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a tetrahydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline involves the reaction of 2-amino-4-methoxybenzoic acid with acetic acid in tetrahydrofuran. This reaction typically requires acidification to proceed . Another approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy groups or the methyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common reagents include anodic oxidation setups.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinolinium salts, while reduction can produce the corresponding reduced tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound is similar in structure but lacks the methyl group at the 1 position.
Salsolidine: Another related compound with similar structural features.
Uniqueness
6,7-Dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
918665-57-3 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-3,4,6,7-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7,11-12H,4-5H2,1-3H3 |
InChI Key |
ORRBUCKKICIARQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCC2=CC(C(C=C12)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



